molecular formula C23H16N4O3 B2432910 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 892362-11-7

3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2432910
CAS RN: 892362-11-7
M. Wt: 396.406
InChI Key: MJDWPMZCNGWALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a type of heterocyclic compound . Attached to this core are methoxyphenyl and nitrophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and nitrophenyl groups could influence its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Pharmaceutical Intermediates

3-(3-Methoxyphenyl)propionic acid serves as a valuable intermediate in pharmaceutical synthesis. Its chemical structure contains both an aromatic ring and a carboxylic acid group, making it versatile for building more complex molecules. Researchers use it to create novel drug candidates, especially those targeting inflammation, pain management, or neurological disorders .

Synthetic Methodology Development

The synthesis of quinoline derivatives remains an active area of research. Scientists explore green and sustainable methods, such as microwave-assisted reactions, solvent-free conditions, and recyclable catalysts. This compound contributes to the advancement of synthetic methodologies .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Quinoline derivatives have been found to have various biological activities, which could potentially be influenced by the presence of the methoxyphenyl and nitrophenyl groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many quinoline derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDWPMZCNGWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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